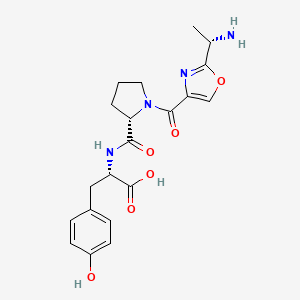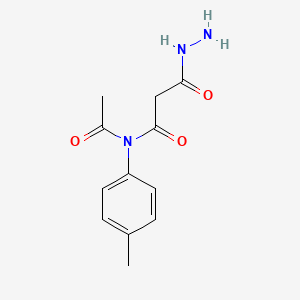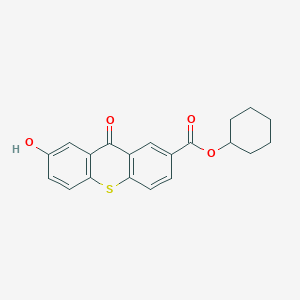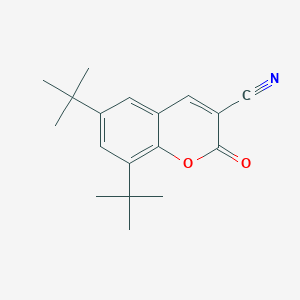
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with its three diphenylphenyl groups attached to the pyrimidine ring, makes it an interesting subject for research and application.
準備方法
The synthesis of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyrimidine ring through annulated processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
科学的研究の応用
作用機序
The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine can be compared with other similar compounds, such as:
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Known for its coordination chemistry and hydrolysis reactions.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the synthesis of metal-organic frameworks (MOFs) with unique sorption properties.
2,4,6-Trisubstituted pyrimidines: Studied for their thermal, optical, electrochemical, and electrophysical properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
650606-89-6 |
|---|---|
分子式 |
C58H40N2 |
分子量 |
764.9 g/mol |
IUPAC名 |
2,4,6-tris(3,5-diphenylphenyl)pyrimidine |
InChI |
InChI=1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H |
InChIキー |
DMRCEROREBIKBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)


![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)

![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
